molecular formula C11H10N4 B055598 3-Amino-1-benzyl-1H-pyrazole-4-carbonitrile CAS No. 122800-01-5

3-Amino-1-benzyl-1H-pyrazole-4-carbonitrile

Cat. No. B055598
M. Wt: 198.22 g/mol
InChI Key: OQGLNJKWYIEESV-UHFFFAOYSA-N
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Description

3-Amino-1-benzyl-1H-pyrazole-4-carbonitrile is a chemical compound with the molecular formula C4H4N4 . It is also known by other names such as 5-Amino-4-cyanopyrazole, 3-Amino-4-cyanopyrazole, 5-Amino-4-pyrazolecarbonitrile, 1H-Pyrazole-4-carbonitrile, 3-amino-, Pyrazole-4-carbonitrile, 3-amino-, 3-Amino-1H-pyrazole-4-carbonitrile, 3-Aminopyrazole-4-carbonitrile, 3-Aminopyrazole-4-nitrile, NSC 44932, 3-Amino-4-cyano-1H-pyrazole, and 5-aminopyrazole-4-carbonitrile .


Synthesis Analysis

The synthesis of pyrazoles, including 3-Amino-1-benzyl-1H-pyrazole-4-carbonitrile, can be achieved through various methods. One such method involves a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as a “CNN” building block to terminal alkynes . Another method involves one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride, which readily form pyrazoline intermediates under mild conditions .


Molecular Structure Analysis

The molecular structure of 3-Amino-1-benzyl-1H-pyrazole-4-carbonitrile can be represented by the IUPAC Standard InChI: InChI=1S/C4H4N4/c5-1-3-2-7-8-4(3)6/h2H, (H3,6,7,8) .


Chemical Reactions Analysis

The chemical reactions involving 3-Amino-1-benzyl-1H-pyrazole-4-carbonitrile are diverse. For instance, a phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines provides functionalized pyrazoles in good yields and high selectivity at room temperature .


Physical And Chemical Properties Analysis

The molecular weight of 3-Amino-1-benzyl-1H-pyrazole-4-carbonitrile is 108.1014 . More detailed physical and chemical properties were not found in the search results.

Scientific Research Applications

Application 1: Kinase Inhibitors

  • Summary of Application : 3-Amino-1H-pyrazole derivatives are used as kinase inhibitors, specifically for the PCTAIRE subfamily of the CDK (cyclin-dependent kinase) family . This family of kinases is understudied and exhibits a highly conserved binding pocket. They are activated by cyclin Y binding .
  • Methods of Application : The N-(1H-pyrazol-3-yl)pyrimidin-4-amine moiety from a promiscuous inhibitor was used to target CDK16 by varying different residues . Further optimization steps led to a compound that exhibited high cellular potency for CDK16 and other members of the PCTAIRE and PFTAIRE family .
  • Results or Outcomes : The optimized compound decreased the cell count in a dose-dependent manner. A FUCCI cell cycle assay revealed a G2/M phase cell cycle arrest at all tested concentrations for the compound, caused by inhibition of CDK16 .

Application 2: Synthetic Chemistry and Biological Activities

  • Summary of Application : Pyrazole, a five-membered heterocycle containing two nitrogen atoms, is extensively found as a core framework in a huge library of heterocyclic compounds that envelops promising agro-chemical, fluorescent and biological potencies .
  • Methods of Application : There are several methods for synthesizing pyrazoles, including eco-friendly methodologies, heterogeneous catalytic systems, ligand-free systems, ultrasound and microwave-assisted reactions .
  • Results or Outcomes : Pyrazole derivatives have been found to have several potential applications, leading to a rise in the significance of designing novel pyrazoles, disclosing innovative routes for synthesizing pyrazoles, examining different potencies of pyrazoles, and seeking for potential applications of pyrazoles .

Safety And Hazards

3-Amino-1-benzyl-1H-pyrazole-4-carbonitrile is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and avoid contact with skin and eyes . Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .

properties

IUPAC Name

3-amino-1-benzylpyrazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4/c12-6-10-8-15(14-11(10)13)7-9-4-2-1-3-5-9/h1-5,8H,7H2,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQGLNJKWYIEESV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=C(C(=N2)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50434492
Record name 3-Amino-1-benzyl-1H-pyrazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50434492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-1-benzyl-1H-pyrazole-4-carbonitrile

CAS RN

122800-01-5
Record name 3-Amino-1-benzyl-1H-pyrazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50434492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-amino-1-benzyl-1H-pyrazole-4-carbonitrile
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